Cas no 53228-06-1 (Adenosine,5'-S-(3-amino-3-carboxypropyl)-N-methyl-5'-thio-, (S)- (9CI))

Adenosine,5'-S-(3-amino-3-carboxypropyl)-N-methyl-5'-thio-, (S)- (9CI) structure
53228-06-1 structure
Product name:Adenosine,5'-S-(3-amino-3-carboxypropyl)-N-methyl-5'-thio-, (S)- (9CI)
CAS No:53228-06-1
MF:C15H22N6O5S
MW:398.437381267548
CID:377434
PubChem ID:124130

Adenosine,5'-S-(3-amino-3-carboxypropyl)-N-methyl-5'-thio-, (S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine,5'-S-(3-amino-3-carboxypropyl)-N-methyl-5'-thio-, (S)- (9CI)
    • S-N(6)-methyladenosylhomocysteine
    • (2S)-2-amino-4-[[(2S,3S,4R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid
    • Adenosine, 5'-S-(3-amino-3-carboxypropyl)-N-methyl-5'-thio-, (S)-
    • 53228-06-1
    • (S)-5'-S-(3-Amino-3-carboxypropyl)-N-methyl-5'-thioadenosine
    • Inchi: InChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10+,11+,14?/m0/s1
    • InChI Key: GEJILRRXJVSBCM-WFEYPKDDSA-N
    • SMILES: CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O

Computed Properties

  • Exact Mass: 398.137
  • Monoisotopic Mass: 398.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.8
  • Topological Polar Surface Area: 194Ų

Experimental Properties

  • Density: 1.77
  • Boiling Point: 770.9°Cat760mmHg
  • Flash Point: 420°C
  • Refractive Index: 1.785

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